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Compound of Interest

Compound Name: Rotraxate

Cat. No.: B10783668 Get Quote

Disclaimer: The compound "Rotraxate" specified in the query could not be identified in publicly

available scientific literature. This document pertains to Roxadustat, a compound with a similar

name and a subject of extensive research. The preclinical toxicology data presented here is

synthesized from publicly accessible regulatory summaries, research articles, and safety data

sheets. Comprehensive proprietary toxicology reports often contain more detailed quantitative

data which is not publicly available.

Introduction
Roxadustat (FG-4592) is a first-in-class, orally administered small molecule inhibitor of hypoxia-

inducible factor (HIF) prolyl hydroxylase (PH). By reversibly inhibiting HIF-PH enzymes,

roxadustat stabilizes HIF-α, a transcription factor that orchestrates the physiological response

to hypoxia. This leads to increased endogenous production of erythropoietin, improved iron

absorption and mobilization, and consequently, enhanced erythropoiesis.[1] It is approved in

several countries for the treatment of anemia associated with chronic kidney disease (CKD).[1]

This guide provides a technical overview of the preliminary, non-clinical toxicology studies of

Roxadustat, focusing on available data, experimental methodologies, and relevant biological

pathways.

Quantitative Toxicology Data Summary
The following tables summarize the available quantitative and qualitative data from non-clinical

toxicology studies of Roxadustat.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b10783668?utm_src=pdf-interest
https://www.benchchem.com/product/b10783668?utm_src=pdf-body
https://www.fibrogen.com/roxadustat
https://www.fibrogen.com/roxadustat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Carcinogenicity Studies

Species Strain Duration
Route of
Administr
ation

Dose
Levels

Findings
Referenc
e

Mouse
Not

Specified
104 weeks

Oral

Gavage

(TIW)

Up to 60

mg/kg

No

evidence of

neoplastic

lesions; no

effect on

survival.

[2][3]

Rat
Not

Specified
104 weeks

Oral

Gavage

(TIW)

Up to 10

mg/kg

No

evidence of

neoplastic

lesions; no

effect on

survival.

[2][3]

*TIW: Ter

in die

(three

times a

week)

Table 2: Genotoxicity, Safety Pharmacology, and Reproductive Toxicity
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Study Type Assay Results Reference

Genotoxicity

Standard Battery

(Ames, in vitro

chromosomal

aberration, in vivo

micronucleus)

Negative [4]

Safety Pharmacology

Cardiovascular,

Respiratory, and

Central Nervous

System assessment

No publicly available

quantitative data.

Clinical studies in

humans raised

concerns over an

increased risk for

thrombotic events.[5]

[5]

Reproductive &

Developmental

Toxicity

Fertility, Embryo-fetal

development, Pre-

and Post-natal

development

No publicly available

quantitative data.
N/A

Acute Toxicity
Single-dose toxicity

(e.g., LD50)

No publicly available

quantitative data.
N/A

Repeated-Dose

Toxicity

28-day, 90-day

studies in rodents and

non-rodents

Studies have been

conducted, but

specific No-Observed-

Adverse-Effect-Levels

(NOAELs) are not

publicly reported.

[4]

Experimental Protocols
The methodologies for non-clinical toxicology studies are highly standardized and typically

follow international guidelines, such as those from the Organisation for Economic Co-operation

and Development (OECD). The following protocols are representative of the standard

procedures used for the types of studies conducted on Roxadustat.
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Carcinogenicity Study (Representative Protocol)
Guideline: Based on OECD Test Guideline 451.

Species: Rat (e.g., Sprague-Dawley) and Mouse (e.g., CByB6F1).

Administration: Oral gavage, three times a week for 104 weeks.

Groups: Three dose groups (low, mid, high) and a vehicle control group.

Endpoints:

Mortality and Clinical Observations: Checked twice daily.

Body Weight and Food Consumption: Measured weekly for the first 13 weeks, then

monthly.

Hematology and Clinical Chemistry: Assessed at 12, 18, and 24 months.

Pathology: Full gross necropsy on all animals. Histopathological examination of all organs

and tissues from the control and high-dose groups, and all gross lesions from all groups.

Objective: To assess the carcinogenic potential of the test substance over the lifetime of the

animal models.

Genotoxicity Assays (Representative Protocols)
Bacterial Reverse Mutation Test (Ames Test):

Guideline: Based on OECD Test Guideline 471.

System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli (e.g., WP2 uvrA).

Procedure: Bacteria are exposed to Roxadustat at various concentrations, both with and

without an exogenous metabolic activation system (S9 mix). The number of revertant

colonies (mutated bacteria) is counted.

Objective: To detect gene mutations (point mutations).
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In Vitro Mammalian Chromosomal Aberration Test:

Guideline: Based on OECD Test Guideline 473.

System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or

human peripheral blood lymphocytes.

Procedure: Cells are exposed to Roxadustat with and without S9 mix. After a defined

period, cells are arrested in metaphase, harvested, and chromosomes are examined

microscopically for structural aberrations.

Objective: To detect clastogenic potential (structural chromosome damage).

In Vivo Mammalian Erythrocyte Micronucleus Test:

Guideline: Based on OECD Test Guideline 474.

System: Rodents (typically mice or rats).

Procedure: Animals are administered Roxadustat, usually via the clinical route of

administration. Bone marrow or peripheral blood is collected at appropriate time points.

Immature erythrocytes are analyzed for the presence of micronuclei, which are fragments

of chromosomes left behind after cell division.

Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.

Mandatory Visualizations
Roxadustat Mechanism of Action: HIF-1α Signaling
Pathway
Roxadustat functions by inhibiting the prolyl hydroxylase domain (PHD) enzymes. This action

prevents the degradation of Hypoxia-Inducible Factor-alpha (HIF-α), allowing it to accumulate,

translocate to the nucleus, and activate genes that promote erythropoiesis.
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Normoxia: HIF-1α is hydroxylated by PHD, recognized by VHL, and degraded.
Hypoxia / Roxadustat: PHD is inhibited, HIF-1α stabilizes, moves to the nucleus, and activates gene transcription.
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Caption: Roxadustat inhibits PHD, stabilizing HIF-1α and activating hypoxia-response genes.

General Workflow for Preclinical Toxicology Assessment
The development of a new pharmaceutical agent like Roxadustat involves a standardized

progression of non-clinical safety studies to support human clinical trials.
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Caption: Standard workflow for non-clinical safety testing from discovery to marketing

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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